molecular formula C8H12O3 B1394069 6-Oxaspiro[2.5]octane-1-carboxylic acid CAS No. 909406-73-1

6-Oxaspiro[2.5]octane-1-carboxylic acid

Cat. No. B1394069
M. Wt: 156.18 g/mol
InChI Key: FGFLMSPWCDFJRM-UHFFFAOYSA-N
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Description

6-Oxaspiro[2.5]octane-1-carboxylic acid is a chemical compound with the formula C₈H₁₂O₃ . It is a unique chemical that falls under the category of organic compounds .


Molecular Structure Analysis

The molecular structure of 6-Oxaspiro[2.5]octane-1-carboxylic acid is represented by the formula C₈H₁₂O₃ . This indicates that the molecule is composed of 8 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Properties

6-Oxaspiro[2.5]octane-1-carboxylic acid and its derivatives are primarily involved in the synthesis of various organic compounds. For instance, a study by Kuroyan, Pogosyan, and Grigoryan (1991) details the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate from 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite, further leading to the production of thiazoles (Kuroyan, R. A., Pogosyan, S. A., & Grigoryan, N. P., 1991).

Peptide Synthesis

The compound plays a role in peptide synthesis, as highlighted by Suter et al. (2000), who synthesized methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate. This compound has been identified as a novel class of dipeptide synthons, useful in the preparation of nonapeptides and other peptides (Suter, G., Stoykova, S., Linden, A., & Heimgartner, H., 2000).

Supramolecular Structures

In the field of crystallography, derivatives of 6-Oxaspiro[2.5]octane-1-carboxylic acid have been studied for their supramolecular aggregation. The research by Foces-Foces et al. (2005) demonstrates how the hydroxymethyl group’s conformation affects the dimensionality of supramolecular structures in hydroxycarboxylic acid derivatives (Foces-Foces, C., Rodríguez, M. L., Febles, M., Pérez, C., & Martín, J., 2005).

Biochemical Studies

From a biochemical perspective, Weijers et al. (2007) investigated the stereochemical preference of yeast epoxide hydrolase for the O-axial C3 epimers of 1-oxaspiro[2.5]octanes, demonstrating the enzyme's effectiveness in the detoxification of spiroepoxides (Weijers, C., Könst, P., Franssen, M., & Sudhölter, E., 2007).

Structural Analysis

Montalvo-González and Ariza-Castolo (2012) performed a structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives using NMR spectroscopy. This research is crucial for understanding the configuration and conformation of these compounds (Montalvo-González, R. & Ariza-Castolo, A., 2012).

Corrosion Inhibition

In the field of materials science, Chafiq et al. (2020) investigated the inhibition properties of spirocyclopropane derivatives, including 6-oxaspiro[2.5]octane-1-carboxylic acid derivatives, for mild steel protection in acidic environments. They found these compounds to be effective corrosion inhibitors (Chafiq, M., Chaouiki, A., Lgaz, H., Salghi, R., Bhaskar, K., Marzouki, R., Bhat, K., Ali, I., Khan, M. I., & Chung, I., 2020).

Safety And Hazards

6-Oxaspiro[2.5]octane-1-carboxylic acid is classified as an irritant . This means that it can cause irritation to the skin, eyes, or respiratory tract if improperly handled. As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

6-oxaspiro[2.5]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFLMSPWCDFJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxaspiro[2.5]octane-1-carboxylic acid

CAS RN

909406-73-1
Record name 6-oxaspiro[2.5]octane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 120.50 g of ethyl 6-oxaspiro[2.5]-octane-1-carboxylate in 700 ml of ethanol/water 3.5:1 is mixed with 55.20 g of potassium hydroxide. The reaction mixture is heated at 60° C. for 4 hours, the ethanol is distilled off and the aqueous residue is diluted with water and extracted with tert-butyl methyl ether. The aqueous phase is adjusted to pH 2 with 4M hydrochloric acid and extracted with tert-butyl methyl ether. The combined organic extracts are washed with brine, dried with sodium sulphate and evaporated. The title compound is obtained as a yellowish oil and is employed without further purification for the next stage. Rt=2.13 (Gradient I).
Quantity
120.5 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
SD Kattar, A Gulati, KA Margrey… - Journal of Medicinal …, 2023 - ACS Publications
Genetic mutation of the leucine-rich repeat kinase 2 (LRRK2) protein has been associated with Parkinson’s disease (PD), a disabling and progressive neurodegenerative disorder that …
Number of citations: 3 pubs.acs.org

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